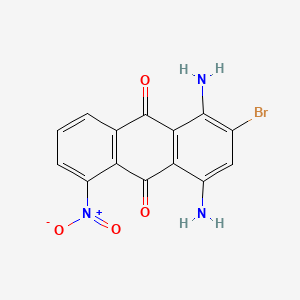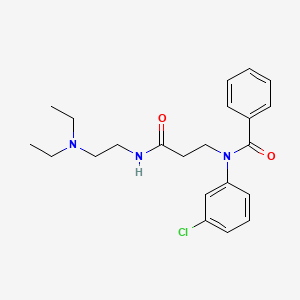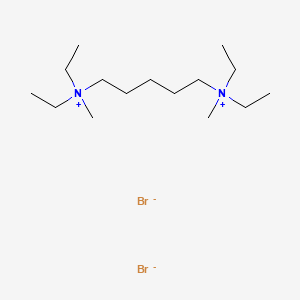
Ammonium, pentamethylenebis(diethylmethyl-, dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium, pentamethylenebis(diethylmethyl-, dibromide) is a quaternary ammonium compound known for its unique chemical properties and applications. This compound is characterized by its two ammonium groups connected by a pentamethylene chain, with each ammonium group further substituted with diethyl and methyl groups. The dibromide counterions balance the positive charges on the ammonium groups, making it a stable ionic compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, pentamethylenebis(diethylmethyl-, dibromide) typically involves the reaction of 1,5-dibromopentane with diethylmethylamine. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by the ammonium groups. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound) follows a similar synthetic route but is optimized for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through recrystallization or distillation to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Ammonium, pentamethylenebis(diethylmethyl-, dibromide) undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromide ions can be replaced by other nucleophiles such as hydroxide or chloride ions.
Oxidation and Reduction: While the ammonium groups are relatively stable, the compound can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide, chloride, and acetate ions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are typical oxidizing agents used in reactions involving this compound.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions yield the corresponding hydroxide salt, while oxidation reactions can produce various oxidized derivatives .
Aplicaciones Científicas De Investigación
Ammonium, pentamethylenebis(diethylmethyl-, dibromide) has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the study of cell membranes and ion channels due to its ability to interact with lipid bilayers.
Mecanismo De Acción
The mechanism by which ammonium, pentamethylenebis(diethylmethyl-, dibromide) exerts its effects is primarily through its interaction with cell membranes. The quaternary ammonium groups interact with the negatively charged components of the cell membrane, leading to disruption of membrane integrity and cell lysis. This mechanism is particularly effective against microbial cells, making the compound a potent antimicrobial agent .
Comparación Con Compuestos Similares
Similar Compounds
Pentamethonium Dibromide: Similar in structure but with different substituents on the ammonium groups.
Hexamethylenebis(diethylmethylammonium bromide): Another quaternary ammonium compound with a hexamethylene chain instead of a pentamethylene chain.
Didecyldimethylammonium Bromide: A widely used disinfectant with a different alkyl chain length and structure.
Uniqueness
Ammonium, pentamethylenebis(diethylmethyl-, dibromide) is unique due to its specific pentamethylene linkage and the presence of both diethyl and methyl groups on the ammonium centers. This structure imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specialized applications in various fields .
Propiedades
Número CAS |
66968-04-5 |
|---|---|
Fórmula molecular |
C15H36Br2N2 |
Peso molecular |
404.27 g/mol |
Nombre IUPAC |
5-[diethyl(methyl)azaniumyl]pentyl-diethyl-methylazanium;dibromide |
InChI |
InChI=1S/C15H36N2.2BrH/c1-7-16(5,8-2)14-12-11-13-15-17(6,9-3)10-4;;/h7-15H2,1-6H3;2*1H/q+2;;/p-2 |
Clave InChI |
NKAQDIYICARVDG-UHFFFAOYSA-L |
SMILES canónico |
CC[N+](C)(CC)CCCCC[N+](C)(CC)CC.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


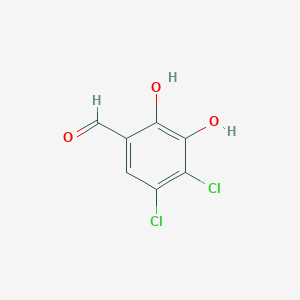
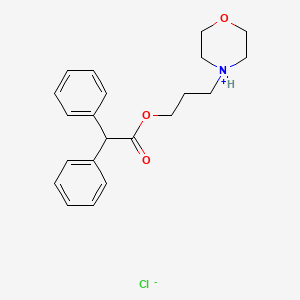

![tert-butyl N-[(4-chlorophenyl)-(5-methoxyfuran-2-yl)methyl]carbamate](/img/structure/B13787101.png)


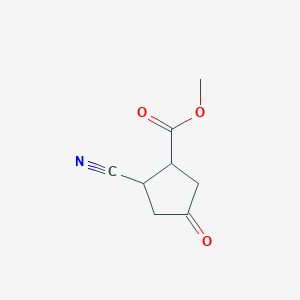
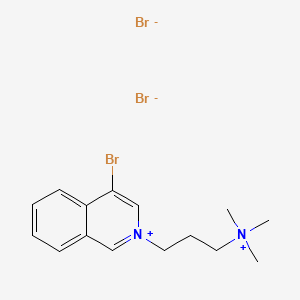
![1-Oxo-5,6-dihydro-1H-pyrimido[1,2-a]quinoxaline-2-carboxylic acid](/img/structure/B13787135.png)


